molecular formula C19H23N3O4S B2431062 2-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide CAS No. 1448036-43-8

2-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide

Cat. No.: B2431062
CAS No.: 1448036-43-8
M. Wt: 389.47
InChI Key: MKDXVVNOKUSKIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide is a complex organic compound that belongs to the class of nicotinamide derivatives This compound is characterized by its unique structure, which includes an ethoxy group, an ethylsulfonyl group, and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the use of 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline as a starting material . This intermediate is then subjected to various reactions, including sulfonylation and amidation, to introduce the ethylsulfonyl and nicotinamide groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity . Additionally, the nicotinamide moiety can interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, affecting cellular metabolism and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the ethylsulfonyl and nicotinamide groups allows for versatile interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-ethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-3-26-19-16(8-5-11-20-19)18(23)21-15-9-10-17-14(13-15)7-6-12-22(17)27(24,25)4-2/h5,8-11,13H,3-4,6-7,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDXVVNOKUSKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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